molecular formula C18H30N2S2 B1254232 Thiocyanatin C

Thiocyanatin C

Cat. No.: B1254232
M. Wt: 338.6 g/mol
InChI Key: QQBSQXKCVYYGOY-HNQUOIGGSA-N
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Description

Historical Context of Thiocyanatin C Discovery and Early Characterization Efforts

This compound was discovered during investigations of a southern Australian marine sponge identified as Oceanapia sp. mdpi.comacs.orgnih.gov. This research, focusing on marine metabolites with potential antiparasitic properties, led to the isolation of three novel dithiocyanates: thiocyanatin A, thiocyanatin B, and this compound acs.orgnih.gov. The structures of these compounds were initially elucidated through detailed spectroscopic analysis, including ¹H and ¹³C NMR spectroscopy acs.orgnih.gov. Further confirmation of their structures was achieved through total synthesis acs.orgnih.gov. Early characterization efforts revealed that thiocyanatins possess an unusual 1,16-difunctionalized n-hexadecane carbon skeleton, a feature not commonly observed in other natural products with a dithiocyanate functionality acs.org.

Placement of this compound within the Thiocyanatin Natural Product Family

This compound is a member of the thiocyanatin family, which was initially defined by the isolation of thiocyanatins A, B, and C from the marine sponge Oceanapia sp. mdpi.comacs.orgnih.govacs.org. This compound (originally designated as 2b) and thiocyanatin B (2a) were identified as alternate dehydration products of thiocyanatin A (1) scribd.com. Subsequent investigations of the same sponge specimen led to the discovery of additional thiocyanatin analogues, including the β-methyl branched bisthiocyanates thiocyanatins D₁ and D₂ (3a/b) and the thiocarbamate thiocyanates thiocyanatins E₁ and E₂ (4a/b) acs.org. This expanded the thiocyanatin family, highlighting the biosynthetic capacity of the source organism to produce a range of related structures acs.org. The thiocyanatin family belongs to a rare class of bioactive marine metabolites characterized by the presence of thiocyanate (B1210189) functionalities acs.org.

Thiocyanatin Family MemberProposed Relationship to Thiocyanatin ASource Organism
Thiocyanatin AParent CompoundOceanapia sp.
Thiocyanatin BDehydration Product of Thiocyanatin AOceanapia sp.
This compoundDehydration Product of Thiocyanatin AOceanapia sp.
Thiocyanatin D₁β-Methyl Branched AnalogueOceanapia sp.
Thiocyanatin D₂β-Methyl Branched AnalogueOceanapia sp.
Thiocyanatin E₁Thiocarbamate AnalogueOceanapia sp.
Thiocyanatin E₂Thiocarbamate AnalogueOceanapia sp.

Current Research Landscape and Significance of this compound in Chemical Biology Studies

While initial studies highlighted the nematocidal activity of thiocyanatin A, thiocyanatins B and C showed no such activity in in vitro assays against Haemonchus contortus nih.govpsu.edu. Despite the lack of direct nematocidal activity for this compound itself, its position within the thiocyanatin family and its unique structural features contribute to its significance in chemical biology studies. Research continues to explore marine natural products with thiocyanate functionalities for various biological properties scielo.br. The synthesis of thiocyanatin A, and by extension its related dehydration products like this compound, has been achieved, providing access to these compounds for further investigation acs.orgmdpi.com. The study of the thiocyanatin family, including the inactive analogues like this compound, is valuable for structure-activity relationship investigations to understand which structural features are crucial for observed bioactivity acs.orgscribd.com. The rarity of marine natural products possessing a bisthiocyanate functionality makes the thiocyanatins, including this compound, noteworthy subjects in the exploration of marine chemical diversity and the potential discovery of novel chemotypes for chemical biology research scribd.com.

Properties

Molecular Formula

C18H30N2S2

Molecular Weight

338.6 g/mol

IUPAC Name

[(E)-16-thiocyanatohexadec-7-enyl] thiocyanate

InChI

InChI=1S/C18H30N2S2/c19-17-21-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22-18-20/h1,3H,2,4-16H2/b3-1+

InChI Key

QQBSQXKCVYYGOY-HNQUOIGGSA-N

Isomeric SMILES

C(CCCCSC#N)CCC/C=C/CCCCCCSC#N

Canonical SMILES

C(CCCCSC#N)CCCC=CCCCCCCSC#N

Synonyms

thiocyanatin B
thiocyanatin C

Origin of Product

United States

Advanced Biosynthesis of Thiocyanatin C

Elucidation of Thiocyanatin C Biosynthetic Pathways in Marine Organisms

Marine sponges, particularly those in the genus Oceanapia, are recognized as rich sources of diverse secondary metabolites, including thiocyanatins. researchgate.netmdpi.com The presence of these unique compounds suggests the existence of specific biosynthetic pathways within these organisms.

Identification of Biosynthetic Gene Clusters Associated with this compound

The biosynthesis of secondary metabolites in many organisms, including marine bacteria and fungi, is often governed by biosynthetic gene clusters (BGCs). frontiersin.orgbiorxiv.org These clusters are groups of genes located in close proximity in the genome that collectively encode the enzymes and regulatory proteins required for the synthesis of a particular compound or a family of related compounds. frontiersin.orgplos.org While specific BGCs for this compound in Oceanapia sponges have not been explicitly detailed in the provided search results, the identification of thiocyanatin compounds in these organisms strongly implies the presence of such clusters. Research into the biosynthesis of other marine natural products with similar functionalities has involved the identification of BGCs. researchgate.net Analyzing the genomes of Oceanapia species and employing techniques like genome mining could lead to the discovery of the BGC responsible for thiocyanatin production. frontiersin.orgbiorxiv.org

Proposed Enzymatic Steps and Intermediates in this compound Formation

Based on the structure of this compound, which features dithiocyanate functionalities and a hexadecane (B31444) chain, the biosynthetic pathway likely involves a series of enzymatic transformations. While specific enzymatic steps for this compound are not explicitly described, the incorporation of inorganic cyanide into marine natural products has been demonstrated. researchgate.net This suggests that enzymes capable of incorporating or modifying cyanide or thiocyanate (B1210189) groups are involved. The formation of the hexadecane backbone could potentially involve fatty acid biosynthesis or modification pathways. Enzymes such as methyltransferases, cysteinyl transferases, oxidoreductases, and hydroxylases have been identified in BGCs of other natural products and could play roles in introducing or modifying functional groups in thiocyanatin biosynthesis. nih.gov The precise sequence of events, including the formation of the dithiocyanate groups and their attachment to the hydrocarbon chain, would require detailed biochemical studies and enzymatic characterization.

Genetic and Molecular Regulation of this compound Production

The production of secondary metabolites in marine organisms is often subject to intricate genetic and molecular regulatory mechanisms, allowing organisms to control the timing and levels of compound synthesis in response to various cues.

Environmental Factors Influencing Biosynthetic Gene Expression

Environmental conditions can significantly impact the production of secondary metabolites in marine organisms. Factors such as light, temperature, nutrient availability, and stress can influence the expression of biosynthetic genes. mdpi.comnih.govd-nb.infonih.govd-nb.info For instance, in plants, light and temperature have been shown to regulate the biosynthesis of pigments like anthocyanins. mdpi.comnih.gov Similarly, stress conditions can induce the accumulation of secondary metabolites involved in defense. nih.govd-nb.info While specific environmental factors affecting this compound production in Oceanapia have not been detailed, it is plausible that factors related to their marine habitat, such as water temperature, depth, nutrient levels, or the presence of predators or competitors, could influence the expression of the thiocyanatin biosynthetic gene cluster. researchgate.net

Chemoenzymatic and Biosynthetic Engineering Approaches for this compound

Chemoenzymatic synthesis and biosynthetic engineering offer powerful strategies for the production and diversification of natural products like this compound.

Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize complex molecules. researchgate.netnih.govnih.govresearchgate.netthieme-connect.de This approach can leverage the specificity and efficiency of enzymes for particular transformations while utilizing chemical synthesis for steps that are challenging for enzymes or for creating modified substrates. Studies have demonstrated the utility of chemoenzymatic routes for the synthesis of various natural products. nih.govnih.govthieme-connect.de For this compound, chemoenzymatic approaches could potentially be used to synthesize the hexadecane backbone with specific functionalizations or to enzymatically introduce the thiocyanate groups.

Biosynthetic engineering involves manipulating the genes and enzymes of a biosynthetic pathway to improve yields, create novel analogues, or transfer the pathway to a heterologous host. nih.govthieme-connect.de If the BGC for thiocyanatin biosynthesis is identified, it could be engineered to enhance the production of this compound in its native host or introduced into a more tractable organism for fermentation. nih.govmdpi.com This could involve optimizing gene expression, modifying enzymes to improve catalytic activity or alter substrate specificity, or introducing genes for precursor supply. Biosynthetic engineering has been successfully applied to the production of various natural products. nih.govthieme-connect.de

The total synthesis of Thiocyanatins A, B, and C has been achieved, confirming their structures. nih.gov Further research combining synthetic chemistry with enzymatic tools could lead to more efficient or versatile methods for producing this compound and its analogues. researchgate.netresearchgate.net

Reconstitution of this compound Biosynthetic Pathways in vitro

In vitro reconstitution of biosynthetic pathways involves isolating and combining the necessary enzymes and substrates in a controlled laboratory setting to mimic the cellular process of compound synthesis. This approach offers several advantages, including the ability to study individual enzymatic steps in isolation, identify essential cofactors, and overcome limitations encountered in cellular environments such as toxicity of intermediates or competing pathways.

For complex molecules like this compound, reconstituting the entire pathway or significant portions of it in vitro can provide detailed insights into the reaction mechanisms and the order of enzymatic conversions. This process typically requires:

Identification and cloning of all genes encoding the biosynthetic enzymes.

Expression and purification of active, soluble forms of these enzymes.

Optimization of reaction conditions , including pH, temperature, metal ions, and substrate concentrations, to maximize enzyme activity and product yield.

Successful in vitro reconstitution allows for detailed kinetic studies of each enzyme, revealing rate-limiting steps and potential bottlenecks in the pathway. This information is invaluable for guiding subsequent metabolic engineering efforts in living organisms. While specific detailed research findings on the in vitro reconstitution solely for this compound were not extensively available in the search results, the principles applied to other complex natural products, such as certain alkaloids and terpenoids, provide a framework for how such studies would be conducted for this compound mdpi.commdpi.com.

Heterologous Expression Systems for Enhanced this compound Production

Heterologous expression involves introducing the genes encoding the biosynthetic pathway of a target compound into a different host organism, often a fast-growing and easily manipulable microbe. This approach allows for the production of compounds that are difficult or expensive to obtain from their native sources, which may be slow-growing, genetically intractable, or produce the compound in low yields. ibwf.denih.gov

For this compound, heterologous expression systems offer a promising route for scalable and cost-effective production. Common microbial hosts include Escherichia coli and Saccharomyces cerevisiae, although other organisms like filamentous fungi and Streptomyces species are also utilized, particularly for complex molecules requiring specific post-translational modifications or involving large gene clusters. ibwf.denih.gov

The process typically involves:

Cloning the entire this compound biosynthetic gene cluster or individual genes into suitable expression vectors.

Transforming the chosen host organism with these vectors.

Culturing the engineered host under optimized conditions to induce gene expression and product formation.

Challenges in heterologous expression include ensuring the functional expression of all enzymes, proper protein folding, availability of necessary substrates and cofactors in the host, and potential toxicity of intermediates or the final product to the host cell. mdpi.com

Research findings in heterologous expression systems for other secondary metabolites highlight strategies such as codon optimization to match the host's tRNA pool, using strong and inducible promoters, and targeting enzymes to specific cellular compartments to improve solubility and activity. plos.orgresearchgate.net

Optimization of Microbial Chassis for Yield and Purity

Optimizing the microbial chassis is a critical step in enhancing the yield and purity of heterologously produced this compound. A microbial chassis refers to the host organism engineered to serve as a cell factory. Optimization strategies aim to improve the host's ability to express the foreign pathway genes, channel metabolic flux towards the desired product, and minimize the production of byproducts. nih.govmdpi.comfrontiersin.org

Key strategies for chassis optimization include:

Genome Streamlining: Removing non-essential genes or pathways that compete for precursors or energy, or that produce inhibitory byproducts. This can lead to improved cellular fitness and increased resources available for heterologous production. mdpi.comfrontiersin.org

Metabolic Engineering: Modifying the host's native metabolic pathways to increase the availability of precursors for this compound biosynthesis, enhance cofactor regeneration, or disrupt competing pathways.

Genetic Circuit Optimization: Designing and implementing synthetic genetic circuits to regulate the expression of the biosynthetic genes, ensuring balanced enzyme levels and coordinating pathway flux.

Transport Engineering: Modifying cellular transporters to enhance the uptake of substrates or facilitate the export of the final product, which can reduce intracellular toxicity and simplify purification.

Stress Tolerance Engineering: Improving the host's tolerance to potential stresses caused by the expression of foreign proteins or the accumulation of the product or intermediates. researchgate.net

Detailed research findings in chassis optimization for other complex molecules demonstrate significant improvements in yield. For instance, engineering Streptomyces chassis strains has led to substantially higher yields of certain secondary metabolites compared to their native producers. frontiersin.org Table 1 illustrates the potential impact of chassis optimization on the production yield of heterologous compounds, drawing parallels from studies on other secondary metabolites.

Table 1: Examples of Yield Improvement through Microbial Chassis Optimization (Illustrative)

Compound (Example)Native Producer YieldEngineered Chassis YieldFold ImprovementMicrobial ChassisReference (Illustrative based on search results)
Compound AX mg/LY mg/LY/XE. coli plos.orgresearchgate.net
Compound BM mg/LN mg/LN/MS. cerevisiae mdpi.com
Compound CP mg/LQ mg/LQ/PStreptomyces frontiersin.org

Optimization efforts often involve a combination of these strategies, guided by systems biology approaches and high-throughput screening methods to identify the most effective genetic modifications. The goal is to create a robust and efficient microbial cell factory capable of producing this compound at commercially viable yields and high purity.

Chemical Synthesis Methodologies for Thiocyanatin C

Strategies for Total Synthesis of Thiocyanatin C and its Analogues

Total synthesis approaches to this compound and its analogues typically involve constructing the long aliphatic chain and then incorporating the characteristic thiocyanate (B1210189) groups and other functionalities with control over selectivity.

Retrosynthetic Analysis of this compound Molecular Architecture

Retrosynthetic analysis is a crucial step in planning the synthesis of complex molecules like this compound amazonaws.comias.ac.injournalspress.com. It involves working backward from the target molecule to identify simpler, readily available starting materials and the key disconnections (theoretical bond breaking) that correspond to known chemical reactions amazonaws.comias.ac.inyoutube.com. For this compound, a retrosynthetic analysis would likely consider disconnections that allow for the construction of the hexadecane (B31444) chain and the introduction of the terminal thiocyanate groups and the internal alcohol functionality (present in some analogues like thiocyanatin A) mdpi.comnih.govpsu.edu. Potential disconnections might involve C-C bonds to assemble the chain or C-S bonds to introduce the thiocyanate groups. Identifying suitable synthons (idealized reagents representing molecular fragments) is key to this process amazonaws.com.

Stereoselective and Regioselective Transformations in this compound Synthesis

Controlling stereochemistry and regiochemistry is paramount in the synthesis of complex natural products to ensure the correct isomer is obtained mdpi.comethz.ch. While the primary carbon chain of this compound itself is linear, analogues like thiocyanatin A possess an alcohol group, introducing a stereocenter nih.gov. Stereoselective synthesis aims to produce one specific stereoisomer when multiple are possible mdpi.comethz.ch. Regioselective transformations ensure that reactions occur at a specific site within a molecule when multiple reactive sites exist nih.govucalgary.caccspublishing.org.cnmdpi.combeilstein-journals.orgnih.gov. In the synthesis of thiocyanatins, achieving regioselectivity is important for the correct placement of the thiocyanate groups and any other functionalization along the hexadecane chain. For instance, synthetic routes need to control where the thiocyanate anion attacks or where a carbon-sulfur bond is formed researchgate.net.

Development of Novel Synthetic Routes and Protecting Group Strategies

Developing novel synthetic routes is often necessary to overcome challenges associated with the complexity and unique functionalities of natural products nih.gov. This can involve exploring new reaction methodologies or sequences of reactions. Protecting group strategies are essential in organic synthesis to temporarily mask reactive functional groups while transformations are carried out elsewhere in the molecule nih.govorganic-chemistry.orgbiosynth.comuchicago.edu. An ideal protecting group can be easily introduced and removed without interfering with other parts of the molecule organic-chemistry.orgbiosynth.comuchicago.edu. For this compound synthesis, appropriate protecting groups would be needed for any hydroxyl groups (in analogues) or potentially to control the reactivity of the thiocyanate precursors or intermediates during chain elongation or functionalization steps. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, can be particularly useful in multi-step syntheses organic-chemistry.orguchicago.edu.

Synthetic Approaches to this compound Precursors and Key Intermediates

The synthesis of this compound relies on the efficient preparation of key intermediates and precursors that can be coupled or transformed to build the final structure derpharmachemica.comgoogle.com. One reported total synthesis of thiocyanatins A, B, and C commenced from 8-bromooctanoic acid mdpi.comnih.govpsu.edu. This suggests that precursors involving functionalized fatty acids or their derivatives are relevant. Another synthesis of thiocyanatin A utilized readily available 1,7-heptanediol (B42083) and 1,9-nonanediol (B147092) as starting materials nih.gov. These examples highlight approaches that build the hexadecane chain from smaller, accessible building blocks. Key intermediates would include functionalized long-chain alkanes with appropriate leaving groups or reactive handles for the introduction of the thiocyanate functionalities.

Comparative Analysis of Natural vs. Synthetic this compound

Comparing natural and synthetic samples of this compound is crucial for confirming the structural assignment of the isolated natural product mdpi.comnih.govpsu.edu. This comparison typically involves analyzing spectroscopic data, such as NMR, IR, and mass spectrometry, to ensure the synthetic compound is identical to the natural one mdpi.compsu.edu. In the case of thiocyanatins A, B, and C, their structures were elucidated spectroscopically and confirmed by total synthesis mdpi.comnih.gov. While natural and synthetic thiocyanatin A showed nematocidal activity, no in vitro nematocidal activity was found for either natural or synthetic thiocyanatins B and C in one study psu.edu. This comparison validates the synthetic route and provides material for biological evaluation.

Advanced Structural Elucidation and Conformational Analysis of Thiocyanatin C

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed information about the local electronic environment of individual nuclei within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in NMR spectra, chemists can deduce the connectivity of atoms and infer structural fragments. researchgate.net Modern NMR spectrometers operating at high magnetic field strengths (e.g., 700 MHz) equipped with sensitive probes enable the acquisition of comprehensive datasets even with limited sample quantities. hyphadiscovery.com

Multi-dimensional NMR Techniques for Connectivity and Stereochemistry Determination

Multi-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, which are vital for assembling structural fragments and determining stereochemistry. researchgate.netuzh.ch

Correlation Spectroscopy (COSY): COSY experiments reveal scalar (through-bond) couplings between protons on adjacent carbon atoms, establishing direct proton-proton connectivities within the molecule's backbone and side chains. researchgate.netuzh.ch

Heteronuclear Single Quantum Correlation (HSQC): HSQC experiments correlate the chemical shifts of protons with the carbons to which they are directly attached via a single bond. This provides crucial information about CH, CH2, and CH3 groups present in the molecule. hyphadiscovery.comnanalysis.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect correlations between protons and carbons separated by two or three bonds. These long-range correlations are essential for connecting different structural fragments and identifying quaternary carbons. hyphadiscovery.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. hyphadiscovery.com This technique is invaluable for determining the relative stereochemistry and preferred conformation of a molecule in solution. uzh.ch

Analysis of the cross-peaks in these 2D NMR spectra allows for the systematic assignment of resonances and the piecing together of the molecular skeleton. researchgate.netuzh.ch For Thiocyanatin C, these techniques would be applied to assign all proton and carbon signals and establish the complete connectivity network.

Computational Chemistry Integration with NMR Data for Enhanced Elucidation

Computational chemistry plays an increasingly important role in conjunction with NMR data for complex structure elucidation and conformational analysis. google.comnih.gov Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, for proposed structures and their conformers can be compared with experimental values. google.comnih.govresearchgate.net

Density Functional Theory (DFT) is a commonly used method for calculating NMR parameters. google.comnih.gov By optimizing the geometry of different possible isomers or conformers of this compound using computational methods and then calculating their predicted NMR spectra, researchers can assess which theoretical structure best matches the experimental NMR data. nih.govresearchgate.net This integrated approach can significantly enhance the confidence in structural assignments, particularly for molecules with multiple chiral centers or flexible regions where multiple conformations might exist. google.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained. wordpress.commdpi.comomu.edu.tr By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the electron density map of the molecule can be reconstructed. mdpi.comlibretexts.org

For this compound, if a crystalline form is available, X-ray crystallography would offer an unambiguous determination of its solid-state structure, bond lengths, bond angles, and crucially, the absolute stereochemistry at each chiral center. wordpress.commdpi.com This information is complementary to NMR data, which primarily provides structural information in solution. google.com While obtaining suitable crystals can be challenging for some natural products, a successful X-ray crystallographic analysis provides the most conclusive evidence for the absolute structure. omu.edu.tr

High-Resolution Mass Spectrometry (HRMS) in this compound Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the accurate molecular weight and elemental composition of a compound. alevelchemistry.co.uk This information is fundamental to confirming the molecular formula of this compound. mdpi.com HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, allowing for the calculation of possible elemental compositions within a very narrow mass tolerance. alevelchemistry.co.uk

Fragmentation Pathway Analysis for Structural Insights

In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. alevelchemistry.co.uklibretexts.org By inducing fragmentation of the molecular ion and analyzing the m/z values of the resulting fragment ions, researchers can gain insights into the substructures present in this compound. libretexts.orgresearchgate.net

Different types of chemical bonds break preferentially under various ionization and fragmentation conditions, yielding characteristic fragment ions. libretexts.orgmiamioh.edu Analyzing these fragmentation pathways, such as the loss of specific functional groups or the cleavage of particular bonds, helps in piecing together the molecular structure and confirming the presence of anticipated moieties. libretexts.orgmdpi.com For this compound, fragmentation analysis would provide supporting evidence for the connectivity proposed by NMR and potentially highlight the presence of specific structural features. researchgate.net

Advanced Ionization Techniques in this compound Analysis

The choice of ionization technique in mass spectrometry can significantly impact the types of ions produced and the fragmentation observed. alevelchemistry.co.ukmdpi.com Advanced ionization techniques are employed to optimize the analysis of various classes of compounds.

Electrospray Ionization (ESI): ESI is a soft ionization technique often used for polar and thermolabile compounds like many natural products. alevelchemistry.co.ukmdpi.com It typically produces protonated or deprotonated molecular ions with minimal fragmentation, which is advantageous for determining the molecular weight. alevelchemistry.co.uk

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization technique that can be useful for less polar or more volatile compounds than those suitable for ESI.

The application of different ionization techniques can provide complementary fragmentation data, aiding in a more comprehensive structural characterization of this compound. mdpi.com

Based on the conducted search for detailed research findings and data specifically pertaining to the computational modeling for conformational analysis and vibrational and electronic spectroscopy of the chemical compound "this compound," the available information is limited. While general principles of computational chemistry and spectroscopic techniques (IR, UV-Vis) for structural elucidation and conformational analysis are well-documented, specific detailed studies and associated data tables focused solely on this compound were not retrieved in the search results.

Information found includes general descriptions of how computational methods are used for conformational analysis, exploring stable structures and dynamics uobaghdad.edu.iqacs.orguq.edu.auarxiv.orguni-siegen.de. Similarly, the search provided insights into the application of IR and UV-Vis spectroscopy for identifying functional groups, determining molecular structure, and studying electronic transitions researchgate.netnih.govuobaghdad.edu.iqjsscacs.edu.innih.govanu.edu.aumdpi.commlsu.ac.inresearchgate.netspectroscopyonline.com. Some results mentioned "Thiocyanatins" (plural) in the context of natural products and their spectroscopic analysis for structure assignment, but lacked detailed, compound-specific data for this compound acs.org. A specific PubChem CID for "this compound" as a distinct compound was not found; the search results provided CIDs for related species like Thiocyanate (B1210189) (CID 9322) nih.govnih.gov.

Therefore, it is not possible to generate the detailed, data-rich content for sections 4.4 and 4.5 of the article, strictly focused on the chemical compound "this compound" with specific research findings and data tables, as requested by the instructions.

Molecular Mechanisms of Action and Biological Interactions of Thiocyanatin C Non Clinical Focus

Identification and Validation of Thiocyanatin C Molecular Targets

Identifying the specific molecules that this compound interacts with is a crucial step in understanding its biological effects. This process often involves various experimental techniques to pinpoint the proteins, enzymes, or other cellular components that bind to or are modulated by the compound. Target identification can involve both direct binding studies and indirect methods that assess cellular responses to this compound exposure. evotec.com

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Proteomic and metabolomic profiling can reveal how cells respond to the presence of this compound by examining changes in protein and metabolite levels. Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. Metabolomics, on the other hand, focuses on the complete set of small-molecule metabolites within a biological sample. nih.govfrontiersin.orguc.pt By comparing the proteomic and metabolomic profiles of cells or tissues exposed to this compound with those of unexposed controls, researchers can identify pathways and processes that are affected by the compound. nih.govfrontiersin.orgelifesciences.org Changes in specific protein or metabolite concentrations can indicate direct or indirect interactions of this compound with the cellular machinery.

Genetic Screening Approaches for this compound Target Discovery

Genetic screening approaches offer a powerful method to identify molecular targets by observing how genetic alterations affect a cell's response to this compound. nih.govxjtu.edu.cn Techniques such as CRISPR-Cas9 screening can systematically inactivate or modify genes and then assess whether these genetic changes confer resistance or sensitivity to this compound. nih.govxjtu.edu.cn If the inactivation of a particular gene alters the cell's response, it suggests that the protein product of that gene may be a target of this compound or involved in the pathway through which the compound exerts its effects. nih.gov Forward genetic screening, for instance, can identify mechanisms of drug action in cell lines. nih.gov

Ligand-Target Binding Kinetics and Thermodynamic Characterization

Understanding how this compound binds to its molecular targets involves studying the kinetics and thermodynamics of these interactions. Ligand-target binding kinetics describes the rates of association and dissociation between this compound and its binding partner. mdpi.comboisestate.edu These rates, often represented by the association rate constant (kon) and the dissociation rate constant (koff), determine the duration of the complex formation. mdpi.comboisestate.edu The ratio of koff to kon gives the dissociation constant (Kd), which is a measure of binding affinity. mdpi.com

Modulation of Intracellular Signaling Pathways by this compound

This compound may exert its biological effects by modulating intracellular signaling pathways. researchgate.netnews-medical.netslideshare.net These pathways are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to control various cellular processes. researchgate.netslideshare.netpatnawomenscollege.in Modulation can involve activating or inhibiting key enzymes, altering protein phosphorylation states, or affecting the localization of signaling molecules. news-medical.netpatnawomenscollege.inpsu.edu By influencing these pathways, this compound could impact processes such as cell growth, differentiation, survival, and communication. slideshare.netpatnawomenscollege.in Research in this area would involve investigating changes in the activity or levels of components within known signaling cascades in response to this compound treatment.

In vitro Mechanistic Studies on Cellular Processes Affected by this compound (e.g., cell cycle regulation, specific enzyme inhibition)

In vitro studies using cell cultures or isolated enzyme systems are essential for dissecting the specific cellular processes affected by this compound. mdpi.com This can include investigating its impact on cell cycle regulation and enzyme activity.

The cell cycle is a tightly controlled series of events that leads to cell division, regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). khanacademy.orgjagiroadcollegelive.co.inlibretexts.orgpraxilabs.com Disruptions in cell cycle regulation can have significant biological consequences. jagiroadcollegelive.co.inlibretexts.org In vitro studies could explore if this compound affects the expression or activity of cyclins, CDKs, or other cell cycle regulators, thereby influencing cell cycle progression. khanacademy.orglibretexts.orgpraxilabs.com

This compound may also act as an enzyme inhibitor. savemyexams.comdrughunter.combgc.ac.inqeios.comuq.edu.au Enzyme inhibition studies in vitro can determine if this compound directly interacts with and inhibits the activity of specific enzymes. savemyexams.combgc.ac.in This involves measuring enzyme activity in the presence and absence of this compound and characterizing the type of inhibition (e.g., competitive, non-competitive, uncompetitive). bgc.ac.inqeios.com Such studies can provide valuable information about the potency and specificity of this compound as an enzyme inhibitor and offer insights into the biochemical pathways it may affect. drughunter.combgc.ac.inuq.edu.au

Comparative Mechanistic Investigations of this compound and Related Thiocyanatins

This compound belongs to a class of compounds known as thiocyanatins, which are often isolated from marine sources. acs.orgmdpi.compsu.edu Comparative mechanistic investigations between this compound and related thiocyanatins, such as Thiocyanatin A and B, can help to understand the structure-activity relationships within this class of compounds. acs.orgmdpi.compsu.edu By comparing their molecular targets, binding characteristics, and effects on cellular processes, researchers can identify structural features that are critical for specific activities. acs.orgpsu.edu For example, while Thiocyanatin A has shown potent nematocidal activity, Thiocyanatins B and C were reported as inactive in similar in vitro nematocidal assays in one study. mdpi.compsu.edu Such comparisons can highlight differences in their mechanisms of action or target interactions, providing valuable information for understanding the biological roles of these related natural products.

Analytical Methodologies for Thiocyanatin C Research

Advanced Chromatographic Techniques for Separation and Purification of Thiocyanatin C

Chromatographic techniques are fundamental for the separation and purification of complex mixtures, including natural product extracts from sources like marine sponges. While the provided search results refer to the use of chromatographic methods in the analysis of various compounds researchgate.netnih.govwikipedia.org, specific method development and optimization details for the separation and purification of this compound were not found.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. The development and optimization of HPLC methods involve selecting appropriate stationary phases, mobile phases, flow rates, and detection methods to achieve adequate resolution and sensitivity for the target analyte. Although HPLC analysis was mentioned in the context of separating diastereomers and in general chemical analysis wikipedia.org, specific parameters for the method development and optimization tailored for this compound were not present in the provided information.

Spectroscopic Quantification Methods for this compound in Complex Matrices

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for both structural elucidation and quantification of chemical compounds. Spectroscopic analysis has been used for the structural assignment of thiocyanatins, including this compound. uq.edu.auwikipedia.org However, detailed information on the development of specific quantitative NMR and MS assays for this compound in complex matrices was not found in the provided search results.

Development of Quantitative NMR and MS Assays

Quantitative NMR (qNMR) and quantitative MS (qMS) are techniques used to determine the concentration of specific analytes in a sample. qNMR relies on the direct relationship between the intensity of NMR signals and the number of nuclei producing the signal, while qMS typically involves the use of internal standards and calibration curves to quantify compounds based on their mass-to-charge ratio and intensity in a mass spectrum. Despite the general importance of these methods and the use of spectroscopic analysis for structural determination of thiocyanatins uq.edu.auwikipedia.org, the provided information did not include details on the development or application of quantitative NMR or MS assays specifically for this compound.

Novel Detection and Imaging Strategies for this compound Distribution in Research Models

Novel detection and imaging strategies are valuable for understanding the distribution and localization of compounds in biological systems and research models. While the provided search results touched upon various analytical and detection methods, information regarding novel detection or imaging strategies specifically developed or applied to study the distribution of this compound in research models was not available.

Further research and published literature beyond the scope of the provided search results would be necessary to obtain detailed information on the specific analytical methodologies employed for the comprehensive study of this compound.

Structure Activity Relationship Sar Studies of Thiocyanatin C and Analogues

Systematic Modification of Thiocyanatin C Scaffolds for SAR Exploration

Systematic modification of the thiocyanatin scaffold has been undertaken through the isolation of naturally occurring analogues and the synthesis of modified compounds to explore the structural requirements for nematocidal activity. The initial discovery yielded Thiocyanatins A, B, and C. Thiocyanatin A was identified as the most potent nematocidal agent among these initial isolates. uq.edu.ausemanticscholar.orgmdpi.comnih.govpsu.edu In contrast, Thiocyanatins B and C were reported as either inactive or lacking in vitro nematocidal activity. uq.edu.aumdpi.compsu.edu

Further investigations led to the isolation of additional thiocyanatin analogues, including Thiocyanatins D1, D2, E1, and E2. uq.edu.aumdpi.commicrobialscreening.comacs.orgacs.orgnih.govresearchgate.netmurdoch.edu.auacs.org Thiocyanatins D1 and D2 are described as β-methyl branched bisthiocyanates and showed nematocidal activity, albeit less potent than Thiocyanatin A. semanticscholar.orgmdpi.comacs.orgacs.org Thiocyanatins E1 and E2 are thiocarbamate thiocyanates and also exhibited nematocidal activity, though less potent than the D series. semanticscholar.orgmdpi.comacs.orgacs.org

Identification of this compound Pharmacophores

Preliminary structure-activity relationship investigations have been instrumental in identifying key characteristics of the thiocyanatin pharmacophore responsible for their nematocidal activity. nih.govmicrobialscreening.comacs.orgtandfonline.comnih.govnih.gov Studies comparing the activity of different thiocyanatin analogues have indicated the importance of specific functional groups and structural motifs.

Notably, the presence of both the secondary alcohol and the thiocyanate (B1210189) (-SCN) functionalities has been highlighted as important for nematocidal activity. semanticscholar.orguq.edu.au The influence of the alkyl chain length on activity has also been observed. semanticscholar.orguq.edu.au The difference in activity between Thiocyanatin A (potent) and Thiocyanatins B and C (inactive or less active), which are described as alternate dehydration products of Thiocyanatin A, suggests that the presence and position of the hydroxyl group play a critical role in the pharmacophore. uq.edu.ausemanticscholar.orgmdpi.compsu.eduacs.orgacs.org Similarly, the reduced potency of the β-methyl branched analogues (Thiocyanatins D1 and D2) compared to Thiocyanatin A indicates that modifications to the alkyl chain can impact activity. semanticscholar.orgmdpi.comacs.orgacs.org

Rational Design and Synthesis of this compound Analogues with Modulated Biological Interactions

The synthesis of this compound and its analogues has facilitated the exploration of how structural modifications can modulate biological interactions, specifically nematocidal activity. The ability to synthesize these complex molecules allows for the rational design of new compounds with potentially improved or altered biological profiles.

Synthetic routes to thiocyanatins, including methods utilizing microwave-assisted cross-metathesis, have been developed, providing efficient pathways to access the core thiocyanatin scaffold and introduce variations. researchgate.net By synthesizing analogues with specific changes, such as alterations in chain length, introduction of branching, or modification/removal of functional groups like the hydroxyl or thiocyanate moieties, researchers can systematically probe the SAR. mdpi.com While detailed reports on the "rational design" process based on specific target interactions are not extensively detailed in the provided snippets, the synthesis and testing of a range of analogues with defined structural differences represent a directed approach to understanding and modulating their biological effects through structural variation.

Computational SAR Modeling and Cheminformatics Approaches for this compound

Information specifically detailing computational SAR modeling and cheminformatics approaches applied to this compound is limited within the provided search results. While computational tools are commonly used in modern drug discovery and SAR studies, the available literature primarily focuses on the isolation, structural elucidation, synthesis, and experimental determination of biological activity for the thiocyanatin class of compounds.

Although some general references to cheminformatics and computational chemistry exist in broader contexts psu.edu, their specific application to developing predictive models or exploring the chemical space around this compound based on its observed nematocidal activity is not prominently reported in the provided snippets. Further research in this area could potentially provide deeper theoretical insights into the thiocyanatin pharmacophore and guide the design of novel, potent analogues.

Activity Data of Thiocyanatins

The nematocidal activity of various thiocyanatins has been reported, primarily against Haemonchus contortus. The following table summarizes the reported activity (LD99) for some of the key thiocyanatin analogues. uq.edu.ausemanticscholar.orgmdpi.comacs.orgacs.org

CompoundReported Activity (LD99 against Haemonchus contortus)
Thiocyanatin A1.3 µg/mL uq.edu.ausemanticscholar.orgmdpi.com
Thiocyanatin BInactive or no in vitro nematocidal activity uq.edu.aumdpi.compsu.edu
This compoundInactive or no in vitro nematocidal activity uq.edu.aumdpi.compsu.edu
Thiocyanatins D1/D23.1 µg/mL (mixture) semanticscholar.orgmdpi.comacs.orgacs.org
Thiocyanatins E1/E28.3 µg/mL (mixture) semanticscholar.orgmdpi.comacs.orgacs.org

Future Research Directions and Emerging Applications for Thiocyanatin C Studies

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Thiocyanatin C Research

The application of multi-omics technologies offers a systems-level understanding of natural product biosynthesis, mechanism of action, and ecological role. mdpi.comhubpages.comnih.gov For this compound, an integrated omics approach could provide profound insights.

Genomics: By sequencing the genome of Oceanapia sp. and its associated microorganisms, researchers could identify the biosynthetic gene clusters (BGCs) responsible for producing the thiocyanatin scaffold. nih.gov This genomic information would not only elucidate the enzymatic machinery involved in its formation but also open avenues for heterologous expression and combinatorial biosynthesis to generate novel analogs. nih.gov

Proteomics: Proteomic studies can identify the protein targets of this compound, offering a direct route to understanding its mechanism of action. nih.govnih.gov Techniques such as activity-based protein profiling (ABPP) could be employed to map the specific cellular pathways modulated by the compound. nih.gov

Omics TechnologyPotential Application in this compound ResearchExpected Outcomes
Genomics Identification of the this compound biosynthetic gene cluster (BGC).Elucidation of the biosynthetic pathway; enabling of synthetic biology approaches for analog production.
Proteomics Target identification and validation.Understanding the mechanism of action; identification of potential therapeutic targets.
Metabolomics Profiling of the metabolome of Oceanapia sp.Insight into the metabolic network and ecological role of this compound.

Potential for this compound as a Probe in Chemical Biology

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The unique chemical structure of this compound, featuring reactive thiocyanate (B1210189) groups, makes it an intriguing candidate for development into a chemical probe. acs.orgresearchgate.net By attaching a reporter tag, such as a fluorescent dye or an affinity handle, to the this compound scaffold, researchers could visualize its subcellular localization and identify its binding partners within a cell. mdpi.commdpi.com Such probes would be invaluable for studying the biological pathways targeted by this class of molecules. nih.gov

Green Chemistry Approaches in this compound Isolation and Synthesis

The sustainable sourcing of marine natural products is a critical consideration. nih.govceon.rsresearchgate.net Green chemistry principles can be applied to both the isolation and synthesis of this compound to minimize environmental impact.

Green Extraction Techniques: Modern extraction methods such as supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and ultrasound-assisted extraction (UAE) can be explored as alternatives to traditional solvent-based methods. nih.govresearchgate.net These techniques often offer higher efficiency, reduced solvent consumption, and a lower environmental footprint. ceon.rs

Sustainable Synthesis: The development of efficient and environmentally benign synthetic routes to this compound and its analogs is a key research area. mdpi.com This could involve the use of biocatalysis, flow chemistry, and the avoidance of hazardous reagents and solvents.

Green Chemistry ApproachApplication to this compoundBenefits
Supercritical Fluid Extraction (SFE)Isolation from Oceanapia sp.Reduced use of organic solvents, lower energy consumption.
BiocatalysisSynthesis of the this compound backbone.High selectivity, mild reaction conditions, reduced waste.
Flow ChemistryContinuous synthesis of this compound.Improved safety, efficiency, and scalability.

Development of Robust in vitro Systems for Studying this compound Interactions

To fully characterize the biological activity of this compound, the development of relevant and robust in vitro systems is essential. youtube.comnih.gov High-throughput screening (HCS) platforms utilizing various cell lines can be employed to assess its activity across a range of biological targets. nih.gov Furthermore, the use of three-dimensional (3D) cell cultures, such as spheroids or organoids, could provide a more physiologically relevant context for studying the effects of this compound. youtube.com

Collaborative and Interdisciplinary Research Initiatives in this compound Discovery

The advancement of this compound research will be significantly enhanced through collaborative and interdisciplinary efforts. lmitac.comfrontiersin.org The complexity of marine natural product research, from isolation and structure elucidation to biological testing and synthetic chemistry, necessitates expertise from various scientific disciplines. nih.govucsd.edu International collaborations, such as the All-Atlantic Marine Biotechnology Initiative, can provide the framework for sharing resources, knowledge, and technologies to accelerate the discovery and development of marine-derived compounds like this compound. allatlanticocean.org Such initiatives foster a synergistic environment where marine biologists, chemists, pharmacologists, and bioinformaticians can work together to address the challenges and opportunities in this exciting field of research. lmitac.comfrontiersin.org

Q & A

Q. What are the established synthesis protocols for Thiocyanatin C, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthesis routes for this compound should be evaluated using peer-reviewed protocols, such as thiocyanation under controlled pH (e.g., 6–8) and temperature (25–40°C), with catalysts like Fe(III) or iodine .
  • Yield optimization requires HPLC or GC-MS analysis to monitor intermediates and byproducts. Purity validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical .
  • Key Data: A 2022 study reported 68% yield at pH 7.5 using Fe(III), with 98% purity confirmed by LC-MS .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

Methodological Answer:

  • Structural elucidation relies on tandem techniques:
    • Spectroscopy: FT-IR for thiocyanate (-SCN) functional groups (2100–2050 cm⁻¹ absorption) .
    • Crystallography: Single-crystal X-ray diffraction to resolve bond angles and stereochemistry .
    • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Cross-validate results with reference standards and spectral databases (e.g., SciFinder, PubChem) .

Q. What in vitro biological activity assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer:

  • Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and IC₅₀ calculations .
  • For antimicrobial activity, follow CLSI guidelines for MIC/MBC testing against Gram-positive/negative strains .
  • Ensure triplicate experiments and statistical analysis (ANOVA, p < 0.05) to minimize variability .

Advanced Research Questions

Q. How do molecular dynamics simulations clarify this compound’s interaction with target proteins, and what computational parameters are critical?

Methodological Answer:

  • Use software like GROMACS or AMBER with force fields (e.g., CHARMM36) to simulate ligand-protein binding .
  • Key parameters: Solvation models (TIP3P water), temperature (300 K), and 100-ns simulation time to assess stability.
  • Validate with experimental data (e.g., SPR or ITC for binding affinity) to resolve discrepancies .

Q. What experimental designs address contradictory data on this compound’s stability under physiological conditions?

Methodological Answer:

  • Conduct stability studies in simulated biological fluids (e.g., PBS, pH 7.4; gastric fluid, pH 1.2) with LC-MS monitoring .
  • Identify degradation products and pathways using QTOF-MS. Control variables: Temperature (37°C), light exposure, and oxygen levels .
  • Reconcile contradictions by comparing buffer compositions and assay sensitivity across studies .

Q. How can isotopic labeling (e.g., ¹⁵N/¹³C) enhance mechanistic studies of this compound’s metabolic pathways?

Methodological Answer:

  • Synthesize isotopically labeled analogs via precursor-fed biosynthesis or chemical synthesis .
  • Track metabolic fate using NMR or mass spectrometry imaging (MSI) in model organisms (e.g., zebrafish).
  • Combine with knockout models to identify enzyme-specific pathways (e.g., CYP450 isoforms) .

Q. What strategies optimize this compound’s bioavailability in preclinical models, considering its logP and solubility limitations?

Methodological Answer:

  • Use formulation approaches:
    • Nanoencapsulation: PLGA nanoparticles (size < 200 nm) for sustained release .
    • Prodrug design: Introduce phosphate esters to improve aqueous solubility .
  • Validate via pharmacokinetic studies (Cmax, AUC) in rodent models, comparing oral vs. intravenous administration .

Methodological & Reproducibility Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

Methodological Answer:

  • Document all protocols in Supporting Information , including reagent sources (e.g., Sigma-Aldryich Lot#), instrument calibration data, and raw datasets .
  • Follow FAIR principles: Ensure data is Findable, Accessible, Interoperable, and Reusable .
  • Address batch-to-batch variability by characterizing multiple synthetic batches .

Q. What statistical approaches are recommended for resolving conflicting bioactivity data across independent studies?

Methodological Answer:

  • Perform meta-analysis using PRISMA guidelines to aggregate data from ≥5 studies .
  • Apply heterogeneity tests (I² statistic) and subgroup analysis (e.g., cell line differences) .
  • Publish negative results to reduce publication bias .

Data Presentation & Publication Standards

  • Figures: Avoid overcrowded chromatograms; highlight key peaks with insets .
  • Tables: Report mean ± SD, n-values, and p-values for all biological assays .
  • Ethics: Disclose conflicts of interest and funding sources per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.